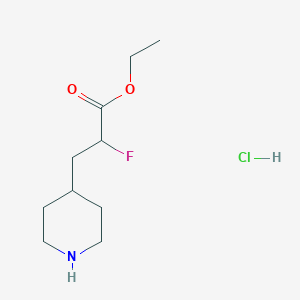
Ethyl 2-fluoro-3-(piperidin-4-yl)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-fluoro-3-(piperidin-4-yl)propanoate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a fluorine atom, and an ethyl ester group. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-fluoro-3-(piperidin-4-yl)propanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine, ethyl 2-fluoropropanoate, and hydrochloric acid.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and solvent selection. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane.
Reaction Steps: The reaction involves the nucleophilic substitution of the fluorine atom by the piperidine ring, followed by esterification to form the ethyl ester group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction parameters. The use of automated systems and advanced analytical techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-3-(piperidin-4-yl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a piperidine derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., ammonia, thiols). The reactions are typically carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure selectivity and yield.
Major Products
The major products formed from these reactions include ketones, alcohols, carboxylic acids, and various substituted derivatives of the original compound.
Scientific Research Applications
Ethyl 2-fluoro-3-(piperidin-4-yl)propanoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development and as a tool for studying biological pathways.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-3-(piperidin-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-fluoro-3-(piperidin-4-yl)propanoate hydrochloride can be compared with other similar compounds, such as:
Ethyl 3-(piperidin-4-yl)propanoate: Lacks the fluorine atom, resulting in different chemical and biological properties.
Ethyl 2-chloro-3-(piperidin-4-yl)propanoate: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
Ethyl 2-bromo-3-(piperidin-4-yl)propanoate:
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H19ClFNO2 |
|---|---|
Molecular Weight |
239.71 g/mol |
IUPAC Name |
ethyl 2-fluoro-3-piperidin-4-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C10H18FNO2.ClH/c1-2-14-10(13)9(11)7-8-3-5-12-6-4-8;/h8-9,12H,2-7H2,1H3;1H |
InChI Key |
JXDUJRPMFLNRHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1CCNCC1)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















